molecular formula C16H13ClFN5O2S B2723735 N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide CAS No. 950235-81-1

N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No. B2723735
M. Wt: 393.82
InChI Key: GEJUONFNVJEDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and any known uses or applications.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.



Molecular Structure Analysis

This would involve studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts. The mechanisms of these reactions may also be studied.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, like acidity or basicity, might also be studied.


Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and metolachlor, reveals insights into metabolic pathways and enzyme interactions. These studies highlight the carcinogenic potentials of these compounds in rats and their complex metabolic activation pathways, potentially involving DNA-reactive products. Human and rat liver microsomes' differential ability to metabolize these herbicides suggests species-specific metabolic routes and implicates cytochrome P450 isoforms in human metabolism, offering a foundation for understanding the metabolic fate of similar compounds in biological systems (Coleman et al., 2000).

Cytotoxic Activity of Novel Sulfonamide Derivatives

Studies on sulfonamide derivatives have identified potential anticancer activities against specific cancer cell lines. By synthesizing and screening various sulfonamide derivatives, researchers have discovered compounds with potent effects against breast and colon cancer cells. This research avenue demonstrates the therapeutic potential of chemical derivatives, including "N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide," in developing anticancer agents (Ghorab et al., 2015).

Synthesis and Biological Screening of Oxadiazole Derivatives

The synthesis of oxadiazole derivatives and their biological screening for enzyme inhibition showcases the utility of such compounds in pharmaceutical research. By targeting enzymes like acetylcholinesterase, researchers can identify potential treatments for conditions such as Alzheimer's disease. The methodology of synthesizing and screening derivatives could be applied to "N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide" for similar or novel therapeutic targets (Rehman et al., 2013).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also include studying how to handle and dispose of it safely.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound.


Please note that this is a general guide, and the specific details would depend on the particular compound and the available research on it. For a specific compound like “N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide”, you would need to consult the primary literature or databases for information. If you have access to a university library, they can often help with this. You could also consider reaching out to researchers who specialize in this area.


properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2S/c1-25-14-7-6-10(17)8-12(14)19-15(24)9-26-16-20-21-22-23(16)13-5-3-2-4-11(13)18/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJUONFNVJEDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.